N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-6-11(15-17-8)13(16)14-10-2-3-12-9(7-10)4-5-18-12/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKRAXSKTINWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide typically involves the coupling of benzo[b]thiophene derivatives with isoxazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted benzo[b]thiophenes
Scientific Research Applications
Immunological Applications
Recent studies have highlighted the potential of isoxazole derivatives, including N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide, as regulators of immune functions. Isoxazole compounds have been evaluated for their efficacy in treating autoimmune diseases and inflammatory conditions.
- Mechanism of Action : The compound has demonstrated the ability to inhibit pro-inflammatory mediators such as TNF α and IL-1β, which are crucial in the pathogenesis of autoimmune diseases like type 1 diabetes mellitus. For instance, VGX-1027, an isoxazole derivative, significantly reduced the incidence of diabetes in preclinical models by modulating immune responses and reducing inflammation in pancreatic islets .
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Isoxazole derivatives have been shown to exhibit selective cytotoxicity against various cancer cell lines.
- Case Studies : In vitro studies have indicated that isoxazoles can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar structures have been reported to inhibit COX enzymes, which are implicated in cancer progression. A study on a related isoxazole compound showed improved selectivity and potency against ovarian cancer cells compared to traditional therapies .
Antimicrobial Properties
The antimicrobial activity of benzo[b]thiophene derivatives has been well-documented. This compound may possess similar properties.
- Research Findings : Studies have shown that isoxazoles can exhibit significant antibacterial activity against pathogens such as E. coli and S. aureus. The structural modifications in isoxazoles have been linked to enhanced lipid solubility and increased antimicrobial efficacy .
Therapeutic Potential in Neurodegenerative Diseases
There is emerging evidence that compounds like this compound could play a role in neuroprotection.
- Mechanistic Insights : The inhibition of inflammatory pathways may also extend to neurodegenerative conditions where inflammation contributes to neuronal damage. Isoxazoles have been explored for their potential benefits in models of neuroinflammation .
Data Summary Table
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
Structural Differentiation
The compound’s key structural distinctions lie in:
- Carboxamide Position: Unlike leflunomide and its analogs (5-methylisoxazole-4-carboxamide derivatives), the carboxamide group here is at the 3-position of the isoxazole ring .
- Aryl Substituent: The benzo[b]thiophene group replaces simpler aryl groups (e.g., phenyl in leflunomide or thiophen-2-yl in compounds like N-(3-hydroxyphenyl)-5-methylisoxazole-3-carboxamide) .
Table 1: Structural and Functional Comparison
| Compound | Carboxamide Position | Aryl Substituent | Metabolic Pathway | Toxicity Profile |
|---|---|---|---|---|
| Target Compound | 3-position | Benzo[b]thiophen-5-yl | Peptide bond cleavage | Likely lower hepatotoxicity |
| Leflunomide (4-carboxamide) | 4-position | 4-Trifluoromethylphenyl | N-O bond cleavage | High hepatotoxicity |
| UTL-5b (3-carboxamide analog) | 3-position | Varied (e.g., phenyl) | Peptide bond cleavage | Reduced toxicity |
| N-(3-hydroxyphenyl)-3-carboxamide | 3-position | 3-Hydroxyphenyl | Not specified | Moderate acute toxicity |
Metabolic Pathways and Metabolites
- N-O Bond vs. Peptide Bond Cleavage: 4-carboxamide derivatives (e.g., leflunomide) undergo N-O bond cleavage, releasing teriflunomide, a potent dihydroorotate dehydrogenase (DHODH) inhibitor linked to liver toxicity. In contrast, 3-carboxamide derivatives like the target compound avoid this pathway, instead undergoing peptide bond hydrolysis, yielding non-DHODH-inhibiting metabolites .
- Benzo[b]thiophene Impact : The lipophilic benzo[b]thiophene group may enhance metabolic stability and tissue penetration compared to simpler aryl groups in analogs like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate .
Pharmacological Activity
- Anti-inflammatory Effects: UTL-5b retains anti-inflammatory efficacy comparable to leflunomide in arthritis models despite lacking DHODH inhibition, suggesting alternative mechanisms (e.g., cytokine modulation) . The benzo[b]thiophene group in the target compound may further enhance binding to inflammatory targets.
Biological Activity
N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 258.30 g/mol. The synthesis typically involves coupling benzo[b]thiophene derivatives with isoxazole derivatives, often utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
The compound's mechanism of action is associated with its ability to interact with various molecular targets, including enzymes and receptors, which can lead to significant biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes or cancer progression.
2.2 Cellular Effects
Preliminary studies indicate that this compound exhibits notable antibacterial activity, particularly against strains such as Staphylococcus aureus. This suggests potential applications in treating bacterial infections.
3.1 Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. The compound's mechanism may involve the modulation of key signaling pathways associated with cell survival and proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.4 | Induces apoptosis via mitochondrial pathway |
| MCF7 | 12.8 | Inhibits EGFR signaling |
| HCT116 | 10.5 | Alters cell cycle progression |
3.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies show that it can suppress the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
4.1 Study on Antibacterial Activity
A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against multiple bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent.
4.2 Study on Anticancer Mechanisms
Another investigation focused on the compound's effect on cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis through caspase activation and mitochondrial dysfunction .
5. Future Directions in Research
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its pharmacological properties. Future studies are likely to explore:
- Enhanced delivery systems for targeted therapy.
- Combination therapies with existing anticancer drugs to improve efficacy.
- Broader screening for additional biological activities beyond antibacterial and anticancer effects.
Q & A
Q. What are the standard synthetic routes for N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling benzo[b]thiophene-5-amine with activated 5-methylisoxazole-3-carboxylic acid derivatives. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
- Amide bond formation : React the activated isoxazole-carboxylic acid with benzo[b]thiophen-5-amine in polar aprotic solvents (e.g., DMF or DCM) under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Optimization strategies include adjusting stoichiometry (1.2:1 molar ratio of acid to amine), temperature (0–25°C), and catalyst loading (e.g., DMAP for rate enhancement). Yields range from 60–85% depending on purity of intermediates .
Q. How is the structural characterization of this compound performed to confirm its identity and purity?
Methodological Answer: A combination of analytical techniques is employed:
- NMR spectroscopy : H and C NMR confirm connectivity; key signals include the isoxazole C=O (~160 ppm in C) and benzo[b]thiophene aromatic protons (δ 7.2–8.1 ppm in H).
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected [M+H]: ~287.08).
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-N bond in the amide group: ~1.33 Å) and confirms stereoelectronic effects .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer: Common assays include:
- Enzyme inhibition : Measure IC values against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays.
- Cellular viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (typical concentration range: 1–100 µM).
- Binding affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with proteins .
Advanced Research Questions
Q. How can structural modifications improve metabolic stability while retaining target affinity?
Methodological Answer: Strategies include:
- Blocking metabolic hotspots : Replace labile groups (e.g., methyl on isoxazole) with fluorine or deuterium to slow oxidative metabolism.
- Bioisosteric replacement : Substitute the benzo[b]thiophene with benzo[d]oxazole to reduce CYP450-mediated degradation.
- Prodrug approaches : Introduce ester or phosphate moieties to mask polar groups, enhancing oral bioavailability. Evidence from analogous compounds (e.g., UTL-5 series) shows that modifying the isoxazole scaffold reduces N-O bond cleavage and hepatotoxicity .
Q. How to resolve contradictions in reported biological activity across different studies?
Methodological Answer: Discrepancies may arise from assay variability or off-target effects. Mitigation steps:
- Orthogonal assays : Validate hits using both enzymatic (e.g., DHODH inhibition) and cell-based (e.g., apoptosis markers) assays.
- Control experiments : Include known inhibitors (e.g., teriflunomide for DHODH) to benchmark activity.
- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity .
Q. What computational methods predict binding modes and structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with target proteins (e.g., DHODH). Key residues (e.g., His56 in DHODH) should align with the compound’s hydrogen-bond donors/acceptors.
- QSAR modeling : Generate 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on benzo[b]thiophene) with activity.
- MD simulations : Assess binding stability over 100-ns trajectories to identify critical conformational changes .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer: Common issues include poor pharmacokinetics (PK) or off-target effects. Solutions:
- PK profiling : Measure plasma half-life (t), clearance, and volume of distribution in rodent models.
- Tissue distribution studies : Use radiolabeled compound (e.g., C) to quantify accumulation in target organs.
- Metabolite identification : LC-MS/MS screens for inactive or toxic metabolites (e.g., glucuronide conjugates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
